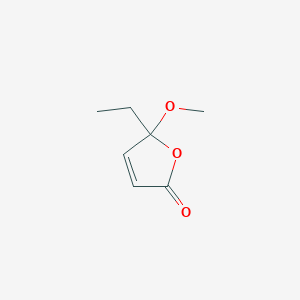![molecular formula C15H8N2O2 B14409851 12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one CAS No. 82501-03-9](/img/structure/B14409851.png)
12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12H-1Benzopyrano[2,3-b]quinoxalin-12-one is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings This particular compound is notable for its complex structure, which includes fused benzopyrano and quinoxalinone rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12H-1Benzopyrano[2,3-b]quinoxalin-12-one typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction involves processes like Michael addition and intramolecular cyclization.
Industrial Production Methods: The industrial production of this compound can be scaled up using the same multicomponent reaction approach. The advantages of this method include the use of easily accessible starting materials, excellent yields (65–98%), absence of a metal catalyst, and a simple workup procedure where the pure products are obtained by washing with ethanol .
Analyse Des Réactions Chimiques
Types of Reactions: 12H-1Benzopyrano[2,3-b]quinoxalin-12-one undergoes various types of chemical reactions, including:
- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
- Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
- Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
12H-1Benzopyrano[2,3-b]quinoxalin-12-one has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
- Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular processes.
- Medicine: Research has indicated potential medicinal applications, including anticancer, antimicrobial, and anti-inflammatory properties.
- Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 12H-1Benzopyrano[2,3-b]quinoxalin-12-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds::
- Benzopyrano[2,3-b]quinoline: Similar in structure but with different functional groups.
- Benzopyrano[2,3-c]pyrazol-4(2H)-one: Another related compound with distinct biological activities .
Uniqueness: 12H-1Benzopyrano[2,3-b]quinoxalin-12-one is unique due to its specific ring structure and the presence of both benzopyrano and quinoxalinone rings
Propriétés
Numéro CAS |
82501-03-9 |
|---|---|
Formule moléculaire |
C15H8N2O2 |
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
chromeno[3,2-b]quinoxalin-12-one |
InChI |
InChI=1S/C15H8N2O2/c18-14-9-5-1-4-8-12(9)19-15-13(14)16-10-6-2-3-7-11(10)17-15/h1-8H |
Clé InChI |
UYYROSLEMAVSQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)

![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)






![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)

![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
